molecular formula C12H7NO5S B6399301 4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% CAS No. 1261928-25-9

4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95%

Cat. No. B6399301
CAS RN: 1261928-25-9
M. Wt: 277.25 g/mol
InChI Key: KDCJMLBXSKLABI-UHFFFAOYSA-N
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Description

4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid (4-FNTB) is a synthetic organic compound with a molecular formula of C10H7NO4S. It is a yellow crystalline solid with a melting point of approximately 150°C. 4-FNTB is a derivative of benzoic acid and is used in scientific research applications due to its unique properties. It has been found to have a wide range of applications in organic synthesis, drug development, and biochemistry.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds. It has also been used in the synthesis of polymers and in the development of new materials. In addition, 4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% has been used in the study of enzyme-catalyzed reactions, as well as in the development of new drugs.

Mechanism of Action

4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% acts as an inhibitor of enzymes that are involved in the metabolism of drugs and other molecules. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. This mechanism of action has been studied in detail, and it has been found to be effective in inhibiting a wide range of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% have not been extensively studied. However, it has been found to be non-toxic in laboratory animals, and it has been shown to have no significant effects on the cardiovascular system. In addition, 4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% has been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% is its ability to inhibit enzymes that are involved in the metabolism of drugs and other molecules. This makes it useful in the development of new drugs and other compounds. However, the main limitation of 4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% is its low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95%. These include further studies of its mechanism of action, as well as its potential use in the development of new drugs and other compounds. In addition, further research could be done on its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be done on its potential use in the synthesis of polymers and other materials.

Synthesis Methods

4-(2-Formylthiophen-4-yl)-2-nitrobenzoic acid, 95% can be synthesized from the reaction between 4-nitrobenzaldehyde and 2-formylthiophene. The reaction is carried out in an organic solvent such as ethanol, and the product is then purified by recrystallization. The yield of the reaction is typically around 80%.

properties

IUPAC Name

4-(5-formylthiophen-3-yl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S/c14-5-9-3-8(6-19-9)7-1-2-10(12(15)16)11(4-7)13(17)18/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCJMLBXSKLABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689489
Record name 4-(5-Formylthiophen-3-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-25-9
Record name 4-(5-Formylthiophen-3-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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